molecular formula C8H16N2O4S2 B7821473 (2R,2'S)-homocystine CAS No. 7093-69-8

(2R,2'S)-homocystine

Cat. No.: B7821473
CAS No.: 7093-69-8
M. Wt: 268.4 g/mol
InChI Key: ZTVZLYBCZNMWCF-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,2'S)-Homocystine is a sulfur-containing amino acid dimer formed via a disulfide bond between two homocysteine molecules. Its stereochemical configuration at the second carbon (2R in one unit and 2'S in the other) distinguishes it from other isomers. Clinically, it is implicated in homocystinuria, a genetic disorder characterized by elevated urinary homocystine levels, leading to complications such as vascular thrombosis and cognitive impairment . Elevated plasma homocyst(e)ine (a collective term for homocysteine, homocystine, and related disulfides) is also an independent risk factor for atherosclerosis and cardiovascular diseases .

Properties

IUPAC Name

(2R)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZLYBCZNMWCF-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSSCC[C@@H](C(=O)O)N)[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316585
Record name meso-Homocystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7093-69-8
Record name meso-Homocystine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7093-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name meso-Homocystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’S)-homocystine typically involves the oxidation of homocysteine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out in an aqueous medium at a controlled pH to ensure the selective formation of (2R,2’S)-homocystine.

Industrial Production Methods

Industrial production of (2R,2’S)-homocystine often involves large-scale oxidation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated pH control systems. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial settings.

Chemical Reactions Analysis

Oxidation and Redox Dynamics

Homocystine forms via oxidation of two homocysteine molecules, creating a disulfide bond. This reversible reaction is central to cellular redox homeostasis:

2HomocysteineHomocystine+2H++2e2 \, \text{Homocysteine} \rightleftharpoons \text{Homocystine} + 2 \, \text{H}^+ + 2 \, \text{e}^-

  • Conditions : Favored under oxidative stress or elevated reactive oxygen species (ROS) levels .

  • Biological Impact : Elevated homocystine correlates with endothelial dysfunction and thromboembolic events .

Thiol-Disulfide Exchange Reactions

Homocystine interacts with thiol-containing compounds (e.g., glutathione, cysteine) via thiol-disulfide exchange, influencing redox signaling:

Homocystine+2GSH2Homocysteine+GSSG\text{Homocystine} + 2 \, \text{GSH} \rightarrow 2 \, \text{Homocysteine} + \text{GSSG}

  • Kinetics : Rapid displacement observed in vitro, with rate constants dependent on pH and thiol concentration .

  • Enzymatic Modulation : Cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) regulate these exchanges in sulfur metabolism .

Cyclization and Thiolactone Formation

Homocysteine (monomer) cyclizes to form homocysteine thiolactone, a reaction influenced by pH and temperature. Homocystine may indirectly participate by modulating monomer availability:

HomocysteineHomocysteine Thiolactone+H2O\text{Homocysteine} \rightarrow \text{Homocysteine Thiolactone} + \text{H}_2\text{O}

  • Thermodynamic Control : Elevated temperatures (308–318 K) and basic conditions accelerate cyclization .

  • Biological Relevance : Thiolactone formation contributes to protein damage and oxidative stress .

Cross-Reactivity with Formaldehyde

Homocystine reacts with formaldehyde (HCHO) under physiological conditions, forming stable adducts:

Reaction ProductConditionsRoleSource
Cyclic thiazinane derivativesAcidic (DCl), 308–318 KThermodynamically stabilized
Hydroxymethylated adductsBasic (NaOD), high HCHOKinetic intermediates
  • Mechanism : HCHO targets thiol and amino groups, forming hemithioacetals or lactams .

  • Stability : Adducts degrade rapidly under reductive conditions (e.g., lyophilization) .

Fibrillar Assembly and Protein Cross-Linking

Homocystine promotes amyloid-like fibril formation, exacerbating toxicity in neurodegenerative contexts:

  • Fibril Structure : Ordered tubular assemblies observed via IMS–MS and PXRD, with cross-β-sheet motifs .

  • Cross-Talk with Aβ : Co-aggregation with amyloid-β peptides enhances neurotoxicity in yeast models .

Enzymatic Interactions in Transsulfuration

Homocystine is a substrate in the transsulfuration pathway, mediated by CBS and CSE:

EnzymeReactionCofactorOutcome
CBSHomocystine + Serine → CystathioninePLP, B6Cysteine synthesis
CSECystathionine → Cysteine + α-ketobutyratePLP, B6H₂S generation
  • Regulation : Elevated homocystine upregulates CSE expression via SP1 transcription factor .

  • Clinical Link : CBS deficiency causes homocystinuria, marked by homocystine accumulation .

pH-Dependent Stability

Homocystine’s stability varies with pH:

  • Acidic Conditions : Disulfide bonds are stable, favoring fibril formation .

  • Basic Conditions : Increased thiolate ion formation accelerates degradation .

Therapeutic Modulation

Folic acid and betaine reduce homocystine levels by enhancing remethylation to methionine:

  • Folic Acid : Reduces plasma homocystine by 30–50% in hyperhomocysteinemia (SMD = −1.53, p < 0.05) .

  • Betaine : Direct methyl donor, bypassing folate-dependent pathways .

Scientific Research Applications

Biochemical Role and Metabolism

(2R,2'S)-homocystine is involved in the methionine cycle and one-carbon metabolism. It can be synthesized from homocysteine through transsulfuration pathways, where it can further participate in the synthesis of cysteine and glutathione, important antioxidants in cellular defense mechanisms. The regulation of homocystine levels is crucial as imbalances can lead to various health issues.

Cardiovascular Health

Elevated levels of homocysteine, including this compound, have been associated with an increased risk of cardiovascular diseases (CVD). Studies indicate that hyperhomocysteinemia can contribute to endothelial dysfunction and promote atherogenesis through oxidative stress and inflammation pathways .

  • Case Study: In a cohort study involving patients with cardiovascular risk factors, elevated plasma homocysteine levels were linked to a 3.6-fold increase in the risk for type 2 diabetes, which is a significant risk factor for CVD .
  • Data Table: Relationship Between Homocysteine Levels and Cardiovascular Events
StudyPopulationFindings
HOPE-2 Trial5522 patients aged 55+Elevated homocysteine associated with increased risk of myocardial infarctionHomocysteine lowering may prevent CVD
Mendelian Randomization Study218,792 participantsEach SD increase in homocysteine correlates with higher odds of congestive heart failureSupports the role of homocysteine as a cardiovascular risk marker

Neurological Disorders

Research has shown that elevated homocysteine levels are implicated in neurodegenerative diseases such as Alzheimer's disease and other forms of dementia. The mechanism involves oxidative stress and inflammatory responses that may damage neuronal cells.

  • Case Study: A review indicated that hyperhomocysteinemia could lead to cognitive decline through mechanisms involving oxidative damage and impaired synaptic function .
  • Data Table: Homocysteine Levels in Neurological Conditions
ConditionElevated Homocysteine LevelsMechanism
Alzheimer's DiseaseCommonly observedOxidative stress and inflammation
StrokeAssociated with increased riskEndothelial damage and thrombosis

Nutritional Interventions

Folic acid supplementation has been shown to effectively lower homocysteine levels, thus potentially reducing the risk of associated diseases. Clinical trials have demonstrated significant reductions in homocysteine levels among participants receiving folate therapy compared to placebo groups .

  • Data Table: Effects of Folic Acid on Homocysteine Levels
StudySample SizeInterventionOutcome
Folic Acid Supplementation Trial426 T2DM patientsFolic acid vs placeboSignificant reduction in homocysteine (SMD = -1.53)
HOPE-2 Trial5522 patients with CVD riskFolic acid + B vitamins vs placeboReduction in homocysteine levels noted

Future Research Directions

Continued research is essential to fully elucidate the role of this compound in human health. Future studies should focus on:

  • Investigating the molecular mechanisms by which elevated homocystine contributes to disease.
  • Exploring potential therapeutic interventions aimed at modulating homocystine levels.
  • Assessing the effectiveness of dietary modifications and supplementation strategies in clinical populations.

Mechanism of Action

The mechanism of action of (2R,2’S)-homocystine involves its interaction with various enzymes and proteins. It can act as a substrate for enzymes involved in sulfur metabolism, influencing the levels of other sulfur-containing compounds in the body. Additionally, (2R,2’S)-homocystine can modulate redox reactions and affect cellular oxidative stress levels.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of (2R,2'S)-Homocystine with Cystine and Homocysteine-Penicillamine Disulfide

Compound Molecular Formula Molecular Weight Disulfide Bond Position Key Features
This compound C₈H₁₆N₂O₄S₂ 268.35 Between two homocysteine units Additional methylene (-CH₂-) group compared to cystine; chiral centers at C2
Cystine C₆H₁₂N₂O₄S₂ 240.29 Between two cysteine units Smaller structure; involved in protein disulfide bonding and redox balance
Homocysteine-Penicillamine Disulfide C₁₀H₂₀N₂O₄S₂ 296.41 Mixed disulfide with penicillamine Formed during D-penicillamine therapy to enhance homocystine excretion
  • Key Differences :
    • Homocystine has an extended carbon chain compared to cystine, affecting solubility and reactivity.
    • The chiral configuration of this compound influences its metabolic interactions, as seen in stereospecific enzyme activity (e.g., glutathione–homocystine transhydrogenase) .

Biochemical Roles and Metabolic Pathways

Table 2: Biochemical Comparison

Compound Metabolic Pathway Enzyme Interactions Redox Role
This compound Methionine cycle Substrate for glutathione–homocystine transhydrogenase Oxidative stress biomarker
Cystine Cysteine metabolism Reduced by glutathione reductase Antioxidant; regulates cellular redox
Homocysteine Transsulfuration pathway Converted to cystathionine via CBS enzyme Pro-thrombotic mediator
  • Homocystine vs. Cystine :

    • Cystine is critical for protein structure and glutathione synthesis, while homocystine is primarily a metabolic intermediate.
    • Homocystine accumulation disrupts vascular function, whereas cystine excess leads to cystinuria and kidney stones.
  • Homocystine vs. Homocysteine: Homocysteine (monomer) is more reactive and directly linked to endothelial dysfunction, while homocystine (dimer) is a storage form excreted during therapy .

Clinical Implications

Table 3: Clinical Associations and Therapeutic Interventions

Compound Associated Disorders Diagnostic Use Therapeutic Strategies
This compound Homocystinuria, atherosclerosis Urinary homocystine detection D-penicillamine to form excretable disulfides
Cystine Cystinuria, renal calculi Urinary cystine measurement Hydration, thiol-based drugs (e.g., tiopronin)
Homocysteine Cardiovascular diseases Plasma homocysteine testing Folate, vitamin B₁₂ supplementation
  • Homocystine in Disease :
    • In homocystinuria, impaired cystathionine β-synthase (CBS) activity leads to homocystine accumulation, necessitating dietary methionine restriction and betaine therapy .
    • Elevated homocyst(e)ine levels correlate with a 1.6–1.8-fold increased risk of coronary artery disease per 5 µmol/L increment .

Biological Activity

(2R,2'S)-homocystine is a non-proteinogenic amino acid derived from homocysteine, which plays a significant role in various biological processes. This compound is particularly notable for its involvement in sulfur metabolism and its implications in human health, particularly concerning cardiovascular diseases, neurological disorders, and cancer. Understanding its biological activity is crucial for developing therapeutic strategies and elucidating underlying mechanisms of related diseases.

Chemical Structure and Properties

This compound is characterized by its unique disulfide bond between two homocysteine molecules. This structure allows it to participate in redox reactions and influence cellular signaling pathways. The compound can exist in different oxidation states, affecting its reactivity and biological functions.

1. Metabolic Pathways

This compound is involved in the transsulfuration pathway, converting homocysteine to cysteine. This process is essential for synthesizing glutathione, a critical antioxidant that protects cells from oxidative stress. Elevated levels of homocystine can disrupt this balance, leading to increased oxidative damage and cellular dysfunction.

2. Neuroprotective Effects

Research has indicated that this compound may exert neuroprotective effects by modulating the production of hydrogen sulfide (H₂S), a signaling molecule with neuroprotective properties. Elevated homocysteine levels have been linked to neurotoxicity, but the administration of H₂S donors has shown potential in mitigating these effects .

3. Cardiovascular Implications

Elevated levels of homocystine are associated with increased risk factors for cardiovascular diseases. Studies have demonstrated that high concentrations can lead to vascular smooth muscle cell proliferation and enhanced oxidative stress, contributing to atherogenesis . The relationship between homocystine levels and cardiovascular health highlights the importance of monitoring and managing these levels in clinical settings.

4. Cancer Association

There is growing evidence linking disturbed homocysteine metabolism with cancer progression. Elevated plasma homocysteine levels have been observed in cancer patients, suggesting a potential role as a tumor biomarker. Moreover, studies indicate that homocystine may influence cellular proliferation in cancerous cell lines .

Case Studies

  • Cardiovascular Disease : A study involving patients with pre-existing cardiovascular conditions found that supplementation with folic acid and vitamins B6 and B12 reduced plasma homocysteine levels by approximately 25-30%, potentially lowering the risk of major cardiovascular events .
  • Neurotoxicity : In animal models, prenatal hyperhomocysteinemia was shown to induce behavioral impairments and oxidative stress in offspring, which could be mitigated by H₂S administration during pregnancy .
  • Cancer Cell Proliferation : In vitro studies demonstrated that elevated homocysteine levels led to increased proliferation of Caco-2 cancer cell lines; however, this effect could be reversed with folate supplementation .

Data Table: Biological Effects of this compound

Biological ActivityEffectReference
Antioxidant ProductionEnhances glutathione synthesis
NeuroprotectionModulates H₂S production; mitigates neurotoxicity
Cardiovascular RiskPromotes vascular smooth muscle cell proliferation
Cancer ProliferationAssociated with increased growth in certain cancer cell lines

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying (2R,2'S)-homocystine in biological samples?

  • Methodological Answer : Use fluorometric assays (e.g., MAK354 kit for fluorometric tests) or enzymatic methods such as glutathione–homocystine transhydrogenase assays (EC 1.8.4.1), which utilize glutathione as a co-substrate to reduce homocystine to homocysteine . For urine samples, employ standardized LOINC protocols (e.g., LOINC 2431-5) to measure mass/volume concentrations, ensuring calibration against validated reference ranges .

Q. How should researchers synthesize and characterize this compound for purity validation?

  • Methodological Answer : Synthesize the compound via oxidative coupling of homocysteine under controlled pH and redox conditions. Characterize purity using TLC (≥98% threshold) and confirm structural identity via NMR or mass spectrometry. For reproducibility, document experimental parameters (e.g., solvent systems, reaction times) as per IUPAC guidelines and provide raw data in supplementary materials .

Q. What metabolic pathways involve this compound, and how can its role be experimentally traced?

  • Methodological Answer : Homocystine participates in transsulfuration and remethylation pathways. Use isotopically labeled (e.g., ¹³C or ²H) homocystine in cell cultures or animal models, followed by LC-MS/MS analysis to track incorporation into cysteine, glutathione, or methionine pools. Control for redox state variations to avoid disulfide bond artifacts .

Advanced Research Questions

Q. How can contradictory findings about this compound’s role in vascular pathology be resolved?

  • Methodological Answer : Conduct meta-analyses of cohort studies to assess dose-response relationships (e.g., a 5 µmol/L increase in tHcy elevates CAD risk by OR 1.6–1.8 ). Control for confounding variables (e.g., folate intake, renal function) and validate assays across labs to minimize technical variability. Use Mendelian randomization to distinguish causal effects from biomarkers .

Q. What experimental designs are optimal for studying this compound’s interaction with redox enzymes like glutathione transferases?

  • Methodological Answer : Design kinetic assays with purified enzymes (e.g., EC 1.8.4.1) under anaerobic conditions to prevent oxidation. Measure Vmax and Km using varying glutathione/homocystine ratios. For in vivo relevance, pair these with knock-out models (e.g., GST-deficient mice) to assess compensatory pathways .

Q. How can researchers address stability challenges in handling this compound during long-term studies?

  • Methodological Answer : Store homocystine in inert atmospheres (argon) at -80°C to prevent disulfide bond degradation. Pre-treat solutions with chelating agents (e.g., EDTA) to inhibit metal-catalyzed oxidation. Validate stability via periodic HPLC analysis and report storage conditions explicitly in methods sections .

Q. What transgenic models are suitable for investigating this compound’s tissue-specific effects?

  • Methodological Answer : Use cystathionine β-synthase (CBS)-deficient mice or methionine-loading models to induce hyperhomocysteinemia. Combine with tissue-specific Cre-lox systems to isolate vascular vs. neuronal impacts. Measure endpoints like endothelial dysfunction (e.g., acetylcholine-induced vasodilation) or oxidative stress markers (e.g., 8-isoprostane) .

Data Contradiction Analysis Framework

  • Step 1 : Compare assay methodologies (e.g., fluorometric vs. enzymatic quantification) to identify technical biases .
  • Step 2 : Stratify study populations by confounding factors (e.g., B-vitamin status in meta-analyses ).
  • Step 3 : Validate findings in independent cohorts or using orthogonal techniques (e.g., isotopic tracing vs. antibody-based detection).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.